molecular formula C6H2F3NO2 B1304932 1,2,4-Trifluoro-3-nitrobenzene CAS No. 42096-74-2

1,2,4-Trifluoro-3-nitrobenzene

Cat. No. B1304932
CAS RN: 42096-74-2
M. Wt: 177.08 g/mol
InChI Key: FJIILSCVSZJKCV-UHFFFAOYSA-N
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Description

1,2,4-Trifluoro-3-nitrobenzene is a chemical compound that is part of the broader class of polyhalogenonitrobenzenes. These compounds are characterized by the presence of multiple halogen atoms and nitro groups attached to a benzene ring, which significantly alters their chemical and physical properties compared to benzene itself. The trifluoro and nitro substituents on the benzene ring influence the reactivity and stability of the compound, making it a subject of interest in various chemical syntheses and studies .

Synthesis Analysis

The synthesis of related trifluoronitrobenzene compounds often involves multi-step reactions starting from halogenated benzenes. For instance, 2,3,4-Trifluoronitrobenzene was synthesized from 2,6-dichlorofluorobenzene through nitration and subsequent fluorination steps . Similarly, 1,3,5-Trifluorotrinitrobenzene, a compound with additional nitro groups, can be used as an intermediate for the preparation of various substituted trinitrobenzene derivatives . These methods highlight the versatility of halogenated nitrobenzenes as precursors for more complex fluorinated aromatic compounds.

Molecular Structure Analysis

The molecular structure of trifluoronitrobenzene derivatives can be quite complex due to the presence of electron-withdrawing groups such as nitro and trifluoromethyl groups. For example, the crystal and molecular structure of α,α,α-trifluoro-2,4,6-trinitrotoluene, a related compound, shows that the presence of the CF3 group causes a significant twisting of the nitro groups out of the plane of the benzene ring . This nonplanarity can affect the compound's reactivity and interactions with other molecules.

Chemical Reactions Analysis

Trifluoronitrobenzene and its derivatives undergo various chemical reactions, often involving the nitro group. For example, the reaction of chloromethylbenzenes with aromatic nitro compounds in trifluoromethanesulfonic acid can lead to a series of benzylations and debenzylations, resulting in the formation of triarylmethyl cations . The presence of fluorine atoms can also influence the reactivity of the nitro group, as seen in the synthesis of tetrafluorobenzheterocycles from tetrafluoro-1,2-phenylenediamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-Trifluoro-3-nitrobenzene are influenced by the electron-withdrawing effects of the fluorine atoms and the nitro group. These effects can lead to changes in density, melting point, and solubility compared to non-substituted benzene. The presence of fluorine atoms also affects the compound's spectroscopic properties, as seen in the 19F NMR spectroscopy of tetrafluorobenzene derivatives, which reflects their crowded molecular structures . Additionally, the redox properties of these compounds can be studied through electrochemical measurements, providing insights into their potential applications in electronic materials .

Scientific Research Applications

Electron Attachment and Dissociation Studies

Research on nitrobenzene derivatives, including those similar to 1,2,4-Trifluoro-3-nitrobenzene, reveals insights into electron attachment and dissociative processes. Studies using electron transmission spectroscopy and other analytical techniques provide valuable information on the energies of electron attachment and the behavior of molecular negative ions formed in these processes. Such research is crucial for understanding the fundamental electron interactions in nitroaromatic compounds (Asfandiarov et al., 2007).

Photophysics and Photochemistry

Nitrobenzene, the simplest nitroaromatic compound, has complex photophysics and photochemistry, which are crucial for understanding various photochemical reactions. Studies using computational methods like CASPT2//CASSCF have characterized the main decay paths of the system after UV absorption, which is significant in understanding the photophysical properties of similar compounds (Giussani & Worth, 2017).

Electrochemical Reduction

The electrochemical reduction of nitrobenzene and derivatives in different solvents, such as ionic liquids, has been extensively studied. These studies provide insights into the electrochemical behaviors and mechanisms of reduction in various environments, which are essential for understanding the electrochemical properties of related compounds (Silvester et al., 2006).

Molecular Structure and Motion

Investigations into the rotational motion of nitro groups in derivatives of nitrobenzene, including studies on 1,2-dinitrobenzene and 1,2,4-trinitrobenzene, offer insights into the molecular structure and dynamics. Such research contributes to a deeper understanding of the behavior of nitro groups in complex molecular structures (Laerdahl et al., 1998).

Luminescent Metal–Organic Frameworks

Research has also been conducted on metal–organic frameworks (MOFs) for sensing nitrobenzene and related compounds. These frameworks, with their luminescent properties, can act as sensitive multi-responsive sensors, detecting various compounds in different environments, demonstrating the potential of these materials in environmental monitoring and safety applications (Xu et al., 2020).

Safety and Hazards

1,2,4-Trifluoro-3-nitrobenzene is toxic if inhaled, harmful if swallowed, and harmful in contact with skin. It causes skin irritation and serious eye irritation .

properties

IUPAC Name

1,2,4-trifluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3NO2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIILSCVSZJKCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20194930
Record name 1,2,4-Trifluoro-3-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Trifluoro-3-nitrobenzene

CAS RN

42096-74-2
Record name 1,2,4-Trifluoro-3-nitrobenzene
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Record name 1,2,4-Trifluoro-3-nitrobenzene
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Record name 1,2,4-Trifluoro-3-nitrobenzene
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Record name 1,2,4-trifluoro-3-nitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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